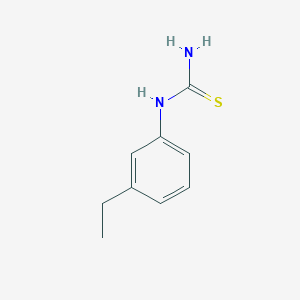
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of cyano and dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide typically involves a multi-step process:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of Cyano Groups: The cyano groups are introduced via a nucleophilic substitution reaction using cyanide salts.
Addition of Dichlorophenyl Group: The dichlorophenyl group is added through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and dichlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving cytochrome P450 enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in polymers and coatings.
Mécanisme D'action
The mechanism of action of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide: The E-isomer of the compound, which has different spatial arrangement and potentially different biological activity.
2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide: A compound lacking the Z-configuration, which may affect its reactivity and applications.
Uniqueness
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide is unique due to its specific Z-configuration, which can influence its interaction with biological targets and its overall reactivity. This configuration can lead to different pharmacological properties compared to its isomers and analogs.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O/c18-14-2-1-3-15(16(14)19)22-17(23)13(10-21)8-11-4-6-12(9-20)7-5-11/h1-8H,(H,22,23)/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPIHXDGGMCOMC-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2354174.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
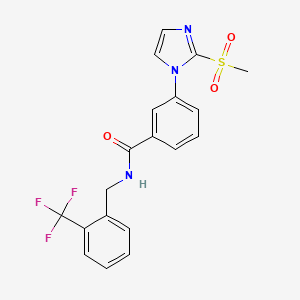

![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)
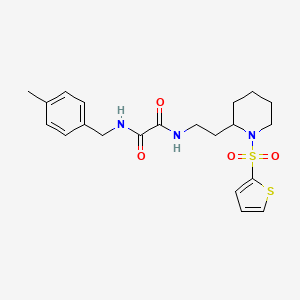
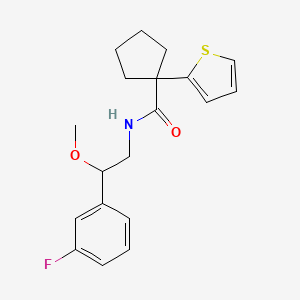

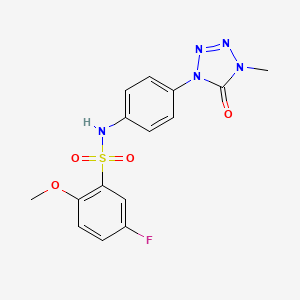
![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)
![ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2354195.png)
